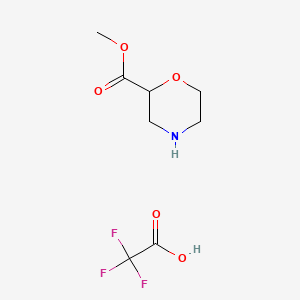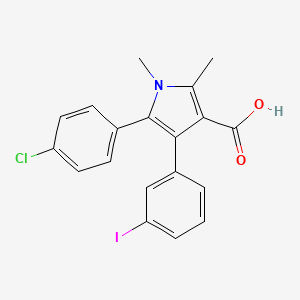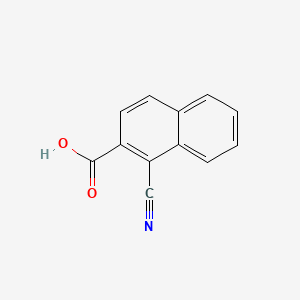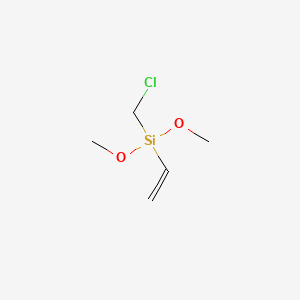
Vinil(clorometil)dimetoxisilano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl(chloromethyl)dimethoxysilane is an organosilicon compound with the chemical formula C5H11ClO2Si. It is a colorless or yellowish liquid that is soluble in many organic solvents. This compound is stable at room temperature and pressure but can decompose at high temperatures .
Aplicaciones Científicas De Investigación
Vinyl(chloromethyl)dimethoxysilane has a wide range of applications in scientific research and industry:
Mecanismo De Acción
Target of Action
Vinyl(chloromethyl)dimethoxysilane is an organosilicon compound . Its primary targets are surfaces that require modification, such as coatings, inks, and adhesives . It is also used in the synthesis of functional compounds .
Mode of Action
This compound acts as a silicon reagent in organic synthesis, introducing or reacting silicon groups . As a surface treatment agent, it interacts with the surfaces of coatings, inks, and adhesives to improve their performance .
Biochemical Pathways
It’s known that it plays a role in the synthesis of functional compounds and surface treatment, suggesting it may influence pathways related to these processes .
Pharmacokinetics
It’s known that it can dissolve in many organic solvents , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Vinyl(chloromethyl)dimethoxysilane’s action primarily involve the modification of surfaces to improve the performance of coatings, inks, and adhesives . It also serves as a sealant for electronic components and mechanical sealing materials due to its high heat resistance and chemical stability .
Análisis Bioquímico
Biochemical Properties
Vinyl(chloromethyl)dimethoxysilane plays a significant role in biochemical reactions, particularly in the synthesis of functional compounds. It acts as a silicon reagent, introducing or reacting with silicon groups in organic synthesis . This compound interacts with various enzymes and proteins, including alkene monooxygenase and epoxyalkane:coenzyme M transferase, which are involved in the initial oxidation and further metabolism of vinyl compounds
Cellular Effects
Vinyl(chloromethyl)dimethoxysilane has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins involved in metabolic pathways can lead to changes in cellular activities, including alterations in gene expression and metabolic flux . Additionally, vinyl(chloromethyl)dimethoxysilane may cause irritation to the respiratory tract and skin, indicating its potential impact on cellular health and function .
Molecular Mechanism
The molecular mechanism of vinyl(chloromethyl)dimethoxysilane involves its interaction with biomolecules at the molecular level. It binds to enzymes such as alkene monooxygenase, catalyzing the initial oxidation of vinyl compounds to reactive intermediates . These intermediates are further metabolized by enzymes like epoxyalkane:coenzyme M transferase, leading to the formation of non-mutagenic end products. This process involves enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vinyl(chloromethyl)dimethoxysilane can change over time. The compound is stable at room temperature and pressure but may degrade at high temperatures . Long-term studies have shown that vinyl(chloromethyl)dimethoxysilane can have lasting effects on cellular function, including potential degradation and changes in cellular activities over time . These temporal effects are crucial for understanding the compound’s stability and long-term impact in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of vinyl(chloromethyl)dimethoxysilane vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of vinyl(chloromethyl)dimethoxysilane can cause irritation and corrosive effects on the skin and eyes, indicating its potential toxicity at elevated concentrations . Understanding the dosage effects is essential for determining safe and effective usage levels in various applications.
Metabolic Pathways
Vinyl(chloromethyl)dimethoxysilane is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 2E1 and epoxyalkane:coenzyme M transferase . These enzymes facilitate the metabolism of vinyl compounds, leading to the formation of reactive intermediates and their subsequent conversion to non-mutagenic end products. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, vinyl(chloromethyl)dimethoxysilane is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms is crucial for determining the compound’s impact on cellular and tissue-level processes.
Subcellular Localization
Vinyl(chloromethyl)dimethoxysilane’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can affect the compound’s activity and function, contributing to its overall biochemical effects
Métodos De Preparación
Vinyl(chloromethyl)dimethoxysilane can be synthesized through a chloromethylation process. This involves reacting methyl chloride with thionyl chloride to generate methyl chloride sulfate, which is then reacted with silanol to form vinyl(chloromethyl)dimethoxysilane . Industrial production methods typically follow similar synthetic routes, ensuring the compound is produced with high purity and yield.
Análisis De Reacciones Químicas
Vinyl(chloromethyl)dimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chloromethyl group.
Hydrolysis: In the presence of moisture, it slowly hydrolyzes to form silanols.
Polymerization: It can participate in polymerization reactions to form organosilicon polymers.
Common reagents used in these reactions include water, alcohols, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Vinyl(chloromethyl)dimethoxysilane can be compared with other organosilicon compounds such as dimethoxymethylvinylsilane and vinyltrimethoxysilane. While all these compounds share similar properties, vinyl(chloromethyl)dimethoxysilane is unique due to its chloromethyl group, which provides additional reactivity and versatility in chemical reactions .
Similar compounds include:
- Dimethoxymethylvinylsilane
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
These compounds are used in similar applications but differ in their specific chemical properties and reactivity.
Propiedades
IUPAC Name |
chloromethyl-ethenyl-dimethoxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2Si/c1-4-9(5-6,7-2)8-3/h4H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXDSXZCJKNANZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCl)(C=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)
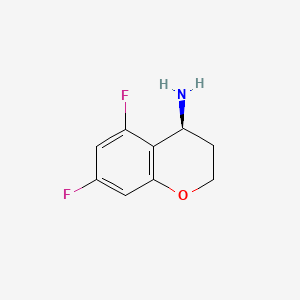
![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)
![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)

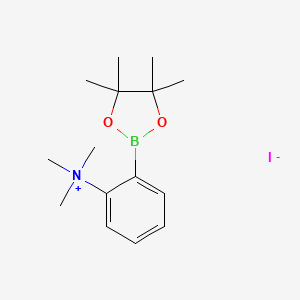
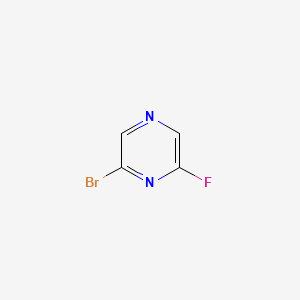
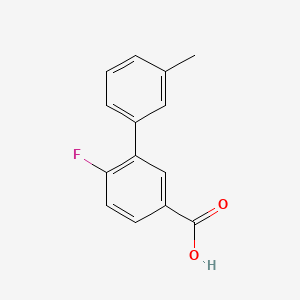
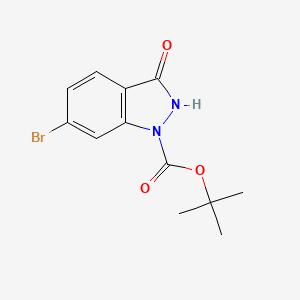
![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)
